2,6-Dichloro-3-nitropyridin-4-amine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the detailed examination of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, involves various spectroscopic techniques including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). These analyses confirm the structure and help in understanding the electronic and spatial configuration, crucial for determining reactivity and interaction with other molecules (Valentin Wydra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2,6-Dichloro-3-nitropyridin-4-amine and its derivatives include various types of nucleophilic substitutions and amination reactions. For instance, selective vicarious nucleophilic amination of 3-nitropyridines, which includes compounds with similar structures, provides a method for the preparation of substituted amino nitropyridines with moderate to good yields. These reactions showcase the compound's ability to undergo transformations that are useful in synthetic chemistry (J. Bakke et al., 2001).
Scientific Research Applications
Crystal Engineering for Biosensors and Drug Delivery : A study by Fur et al. (1996) describes a strategy for designing noncentrosymmetric crystals using 2-amino-5-nitropyridine and n-chloroacetic acid assemblies. These assemblies result in herringbone motifs with potential applications in biosensors and drug delivery (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).
Synthesis of Bioactive Natural Products and Medicinal Compounds : Bolliger, Oberholzer, and Frech (2011) presented a flexible and generally applicable reaction protocol for the synthesis of 2-aminopyridines, which are valuable in the synthesis of bioactive natural products and medicinal compounds (Bolliger, Oberholzer, & Frech, 2011).
Optimized Synthesis Conditions : Song Guo-qiang (2008) optimized conditions for the synthesis of 2-Amino-6-methoxy-3-nitropyridine, which includes parameters like temperature, duration, and molecular ratios (Song Guo-qiang, 2008).
Synthesis and Modification for Imidazopyridines and Azaindoles : Bakke (2005) discussed the synthesis and modification of nitropyridines to produce imidazopyridines and azaindoles using the vicarious nucleophilic substitution method (Bakke, 2005).
Method for Synthesis of Various Nitro Compounds : Le and Nishiwaki (2018) presented a method for synthesizing various nitro compounds using dinitropyridone, ketones, and ammonium acetate, yielding nitropyridines, nitroanilines, and nitroaniline derivatives (Le & Nishiwaki, 2018).
Ultrasound-Assisted Improvement of Drug Solubility : Machado et al. (2013) demonstrated that ultrasound irradiation effectively improves the solubility of poorly soluble compounds, reducing reaction times and utilizing renewable solvents (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
2,6-dichloro-3-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKGYRFRFXCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300391 | |
Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitropyridin-4-amine | |
CAS RN |
2897-43-0 | |
Record name | 2897-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-3-nitropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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